ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate
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Overview
Description
Ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to a dihydropyridine ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate typically involves the reaction of 5-bromo-3,6-dihydro-2H-pyridine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The dihydropyridine ring can be reduced to a fully saturated pyridine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Bromo-oxide derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloro-3,6-dihydro-2H-pyridin-1-yl)propanoate
- Ethyl 3-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)propanoate
- Ethyl 3-(5-iodo-3,6-dihydro-2H-pyridin-1-yl)propanoate
Uniqueness
Ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(5-bromo-3,6-dihydro-2H-pyridin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-2-14-10(13)5-7-12-6-3-4-9(11)8-12/h4H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTQMASAJQWELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC=C(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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